2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile
Description
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol. This compound is characterized by a cyclobutyl ring substituted with a hydroxy group and a methyl group, along with an acetonitrile group attached to the ring. It is used in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-(3-hydroxy-1-methylcyclobutyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7(2-3-8)4-6(9)5-7/h6,9H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTJOOBGZFDFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271317 | |
| Record name | 3-Hydroxy-1-methylcyclobutaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622903-29-0 | |
| Record name | 3-Hydroxy-1-methylcyclobutaneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622903-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-1-methylcyclobutaneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutyl precursor with a nitrile source in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxycyclobutyl)acetonitrile
- 2-(3-Methylcyclobutyl)acetonitrile
- 2-(3-Hydroxy-1-methylcyclopropyl)acetonitrile
Uniqueness
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile is unique due to the presence of both a hydroxy group and a nitrile group on a cyclobutyl ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds .
Biological Activity
2-(3-Hydroxy-1-methylcyclobutyl)acetonitrile, with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol, is an organic compound notable for its unique structure that includes a cyclobutyl ring substituted with both a hydroxy group and a nitrile group. This combination of functional groups endows the compound with distinct chemical reactivity and potential biological activity, making it a subject of interest in various scientific research fields.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy group can form hydrogen bonds, facilitating interactions with proteins and enzymes, while the nitrile group may participate in nucleophilic addition reactions. These interactions can modulate enzyme activity and influence metabolic pathways, suggesting potential therapeutic applications.
The compound undergoes several chemical reactions:
- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
- Reduction : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Substitution : The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modification to enhance biological activity.
Case Studies and Research Findings
Research on similar compounds has provided insights into the biological implications of this compound. For instance, studies have shown that compounds with similar structural features exhibit significant effects on neurodevelopmental models and other biological systems. Here are some notable findings:
- Neurodevelopmental Impact : Compounds structurally related to this compound have been explored for their roles in neurodevelopmental disorders. For example, research indicated that certain analogs could reverse disruptions caused by NMDA receptor antagonists, suggesting potential applications in treating conditions like schizophrenia .
- Allosteric Modulation : Similar compounds have been studied for their allosteric modulation capabilities in neurotransmitter systems, indicating that this compound may also affect neurotransmitter receptor functions through allosteric mechanisms .
- Therapeutic Potential : The compound's unique structure allows it to serve as a precursor for drug development, particularly in areas requiring novel therapeutic agents .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Hydroxycyclobutyl)acetonitrile | Hydroxy group on cyclobutyl | Potential neuroprotective effects |
| 2-(3-Methylcyclobutyl)acetonitrile | Methyl group instead of hydroxy | Limited biological activity |
| 2-(3-Hydroxy-1-methylcyclopropyl)acetonitrile | Hydroxy group on cyclopropyl | Different metabolic pathways |
This table illustrates how the presence of both hydroxy and nitrile groups in this compound enhances its potential for diverse chemical transformations and biological interactions compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
